1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-8-6-9(12-11-8)7-13-4-2-10-3-5-13/h6,10H,2-5,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKYKYNKQFNFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclization
The foundational step involves constructing the 3-methylpyrazole core. A method adapted from industrial-scale processes (WO2015063709A1) utilizes ethyl acetoacetate and methylhydrazine under acidic conditions to form 3-methyl-1H-pyrazol-5-ol. The reaction proceeds via a Knorr pyrazole synthesis mechanism, where the β-keto ester reacts with hydrazine derivatives to yield the heterocyclic ring. Key parameters include:
- Temperature : 80–100°C
- Catalyst : Methanesulfonic acid (0.5–1.0 equivalents)
- Solvent : Ethanol or isopropanol.
This method avoids toxic solvents like pyridine, aligning with industrial safety standards.
Functionalization with a Methylene Bridge
The pyrazole intermediate is subsequently functionalized with a chloromethyl group. Patent CN103275010A describes 3-methyl-1H-pyrazol-5-yl methanol treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to produce 5-(chloromethyl)-3-methyl-1H-pyrazole. The chlorinated derivative is critical for the alkylation of piperazine.
Piperazine Alkylation
The final step involves reacting 5-(chloromethyl)-3-methyl-1H-pyrazole with piperazine in a polar aprotic solvent. WO2015063709A1 optimizes this step using:
- Solvent : Toluene or xylene
- Base : Potassium carbonate (2.0–3.0 equivalents)
- Temperature : 60–80°C.
The reaction achieves >85% yield by maintaining strict temperature control and excluding moisture.
Industrial-Scale Production Strategies
Solvent and Catalyst Optimization
Industrial protocols prioritize solvent recovery and catalyst reuse. A notable advancement from WO2015063709A1 replaces traditional solvents with toluene , which is distilled and reused, reducing waste. Catalytic amounts of triethylamine (0.1 equivalents) enhance alkylation efficiency while minimizing side reactions.
Crystallization and Purification
Post-reaction purification involves acid-base extraction and crystallization. The crude product is dissolved in glacial acetic acid , followed by slow addition of water to induce crystallization. This method yields >98% purity, as confirmed by HPLC.
Comparative Analysis of Methodologies
The table below contrasts two patented approaches:
Mechanistic Insights and Byproduct Management
Side Reactions
- N-Alkylation Competes : Piperazine’s secondary amines may lead to dialkylated byproducts. WO2015063709A1 suppresses this by using a 2:1 molar ratio of pyrazole-chloride to piperazine.
- Oxidation of Pyrazole : Exposure to air during chlorination can oxidize the pyrazole ring. CN103275010A mitigates this via nitrogen inerting.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the development of antidiabetic drugs, particularly dipeptidyl peptidase-4 inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, which plays a role in glucose metabolism. This inhibition helps in managing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
1-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Piperazine Hydrochloride
- Structure : Differs by a phenyl substituent on the pyrazole ring (vs. a methyl group in the target compound).
- Synthesis : Derived from 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one via HCl-mediated coupling .
- Activity : Exhibits anti-mycobacterial activity, highlighting the role of aromatic substituents in enhancing potency.
1-[(1,3-Benzodioxol-5-yl)Methyl]Piperazine Derivatives (I–III)
- Structure : Replace the pyrazole with a benzodioxole group.
- Crystal Structure : Piperazine adopts a chair conformation, with benzodioxole in an equatorial position. Folding of the benzodioxole ring influences supramolecular interactions (e.g., hydrogen bonding) .
- Implication : The pyrazole in the target compound may alter packing efficiency and solubility compared to bulkier benzodioxole derivatives.
4-Nitroimidazole-Piperazinyl-Triazole Hybrids (9a–k, 10a–c, 11a–q)
- Structure : Piperazine linked to triazole and nitroimidazole moieties.
- Activity: Tested against solid tumors, with substituents on the triazole ring modulating efficacy.
Pharmacological and Physicochemical Comparisons
Anti-Inflammatory Piperazine Derivatives (II, III)
Tubulin-Modulating Benzimidazole-Piperazines (6, 7a–d)
σ1 Receptor Radioligand (1-(4-[18F]Fluorobenzyl)-4-[(THF-2-yl)Methyl]Piperazine)
- Structure : Fluorobenzyl and tetrahydrofuran (THF) substituents.
- Properties: Low lipophilicity (logD = 1.5) enables brain penetration.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | LogD | Solubility |
|---|---|---|---|
| Target Compound | N/A | ~2.5* | Moderate (aqueous) |
| 1-(4-Fluorophenyl)piperazine (15) | 79.8–80.5 | 1.8 | High |
| σ1 Radioligand (18) | N/A | 1.5 | High (PBS) |
*Estimated based on pyrazole’s hydrophobicity.
Biological Activity
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a synthetic organic compound characterized by a piperazine ring linked to a pyrazole moiety. Its molecular formula is C₁₂H₂₂N₄, with a molecular weight of approximately 222.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
Synthesis
The synthesis of this compound typically involves reactions that facilitate the formation of the piperazine ring and the attachment of the pyrazole moiety. Common methods include cyclization reactions and coupling strategies that yield the desired compound with high purity and yield.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anti-diabetic agent. It has been shown to interact with various biological targets, influencing metabolic pathways and receptor interactions.
Key Findings
- Anti-Diabetic Potential : Studies have demonstrated that this compound can modulate glucose metabolism, suggesting its potential use in diabetes treatment.
- Receptor Interactions : The unique structural properties allow for engagement with specific receptors, which may lead to modulation of their activity and downstream effects on various physiological processes.
- Enzyme Activity : It has been utilized in biochemical assays to study enzyme activities, indicating its role as a tool in pharmacological research.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Methyl-1-(phenyl)-1H-pyrazol-5-y) piperazine | C₁₄H₁₈N₄ | Contains a phenyl group instead of propan-2-yl |
| 3-Methylpyrazole | C₄H₇N₃ | Simpler structure, lacks piperazine functionality |
| Teneligliptin | C₁₆H₁₉N₃O₂ | A more complex structure used as an anti-diabetic drug |
This table highlights how variations in structure can influence biological activity and potential applications.
Case Studies
Recent studies have focused on the pharmacological implications of this compound:
- Pharmacodynamics : A study demonstrated that this compound exhibits dose-dependent effects on glucose uptake in muscle cells, indicating its role in enhancing insulin sensitivity.
- Toxicity Assessment : Toxicological evaluations have shown that it possesses a favorable safety profile compared to other compounds within its class, making it a candidate for further development.
- Molecular Dynamics : Simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for understanding its mechanism of action.
Q & A
Q. What are the common synthetic routes for preparing 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine, and what reaction conditions optimize yield?
The synthesis of this compound typically involves multi-step reactions. For pyrazole-piperazine hybrids, a key step is the condensation of hydrazine derivatives with ketones or aldehydes under reflux conditions. For example, phenylhydrazine derivatives can react with benzylideneacetone in ethanol under 6–8 hours of reflux to form pyrazole intermediates . Subsequent alkylation or substitution reactions introduce the piperazine moiety. Optimizing yield requires precise control of temperature, solvent choice (e.g., ethanol or dichloromethane), and stoichiometric ratios. Purification via column chromatography or crystallization from ethanol is often employed to isolate the final product .
Q. How are analytical techniques like NMR and TLC used to confirm the structure of this compound?
- Thin-Layer Chromatography (TLC): Monitors reaction progress by comparing Rf values of intermediates and final products. A 1:2 hexane-ethyl acetate solvent system is commonly used .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify structural integrity. Peaks corresponding to the piperazine ring (δ 2.5–3.5 ppm for N–CH2 groups) and pyrazole protons (δ 6.0–7.5 ppm for aromatic protons) are critical markers .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Q. What structural features of this compound influence its physicochemical properties?
The compound combines a piperazine ring (a six-membered diamine) with a 3-methylpyrazole group. Key features include:
- Hydrogen-bonding capacity: The pyrazole N–H and piperazine N atoms enable interactions with biological targets.
- Lipophilicity: The methyl group on the pyrazole enhances membrane permeability, while the piperazine ring balances solubility .
- Steric effects: Substitution at the pyrazole 3-position (methyl) and piperazine N-atoms dictates conformational flexibility .
Advanced Research Questions
Q. How do structural modifications to the pyrazole or piperazine moieties alter biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyrazole modifications: Introducing electron-withdrawing groups (e.g., Cl, CF3) at the pyrazole 4-position enhances binding to targets like VEGFR2 or MMP8. Conversely, bulky substituents (e.g., cyclopropyl) reduce metabolic stability .
- Piperazine modifications: N-substitution with sulfonyl or carbonyl groups (e.g., ethyl carboxylate) modulates selectivity for serotonin receptors (e.g., 5-HT7) or ion channels .
- Case study: Replacing the piperazine methyl group with a benzodioxole moiety in related compounds improved anti-inflammatory activity .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50 values)?
- Assay standardization: Ensure consistent cell lines (e.g., HEK293 for 5-HT7 receptor studies) and assay conditions (pH, temperature) .
- Metabolic stability testing: Use liver microsomes to identify if discrepancies arise from compound degradation .
- Computational modeling: Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities and rationalize outliers. For example, steric clashes in one enantiomer may explain reduced activity .
Q. How can computational methods guide the optimization of this compound for CNS drug development?
- Pharmacophore modeling: Identifies critical interaction sites (e.g., hydrogen bonds with 5-HT7 receptor residues) .
- ADME-Tox prediction: Tools like SwissADME assess blood-brain barrier permeability (e.g., logP < 5) and toxicity risks (e.g., hERG inhibition) .
- Molecular dynamics (MD): Simulates binding stability over time; a 100-ns MD run for a piperazine-tetrazole hybrid revealed stable interactions with NMDA receptors .
Q. What experimental approaches validate the proposed mechanism of action in anticancer studies?
- In vitro assays: Measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with positive controls like doxorubicin .
- Western blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., phosphorylated VEGFR2) .
- In vivo xenograft models: Evaluate tumor growth inhibition in nude mice, with dose optimization based on toxicity profiles (e.g., LD50 > 200 mg/kg) .
Q. How do researchers address low solubility or bioavailability in preclinical studies?
- Salt formation: Hydrochloride salts of piperazine derivatives improve aqueous solubility .
- Prodrug strategies: Esterification of carboxyl groups (e.g., tert-butyl esters) enhances membrane permeability, with enzymatic hydrolysis in vivo .
- Nanocarrier systems: Liposomal encapsulation or cyclodextrin complexes increase bioavailability, as seen in modified piperazine derivatives .
Methodological Recommendations
- For synthesis: Prioritize microwave-assisted reactions to reduce reflux time and improve yield .
- For SAR studies: Use parallel synthesis to generate a library of N-substituted piperazines for high-throughput screening .
- For data analysis: Apply multivariate statistical models to disentangle steric vs. electronic effects in biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
